molecular formula C9H6ClFO3 B2424453 6-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid CAS No. 2137604-00-1

6-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B2424453
CAS No.: 2137604-00-1
M. Wt: 216.59
InChI Key: UOHFMKPEOGAJOH-UHFFFAOYSA-N
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Description

6-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a synthetic organic compound belonging to the benzofuran family. . This compound, characterized by the presence of chlorine and fluorine atoms, exhibits unique chemical properties that make it a subject of interest in scientific research.

Scientific Research Applications

6-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid has a wide range of applications in scientific research:

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Therefore, the future research direction may focus on developing effective and low-toxic antifungal drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions, followed by halogenation to introduce chlorine and fluorine atoms . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofurans, quinones, and dihydro derivatives, each with distinct chemical and biological properties .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

6-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO3/c10-6-2-1-4-5(9(12)13)3-14-8(4)7(6)11/h1-2,5H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHFMKPEOGAJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=C(C=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137604-00-1
Record name 6-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
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